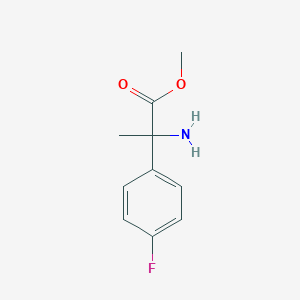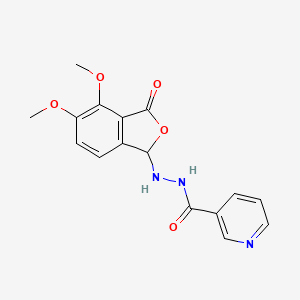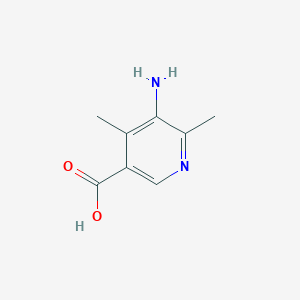
4,6-Diamino-1-benzylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-1-benzylpyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1-benzylpyrimidin-2-one typically involves the reaction of benzylamine with a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where benzylamine reacts with 4,6-dichloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diamino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Diamino-1-benzylpyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is used in the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, drug delivery, and environmental remediation.
Mecanismo De Acción
The mechanism of action of 4,6-Diamino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets. For instance, when used as an antimicrobial agent, it can inhibit the synthesis of nucleic acids by binding to bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparación Con Compuestos Similares
4,6-Diamino-2-mercaptopyrimidine: This compound has similar structural features but contains a mercapto group instead of a benzyl group.
2,4-Diamino-6-chloropyrimidine: This compound has a chlorine atom at the 6-position instead of a benzyl group.
Uniqueness: 4,6-Diamino-1-benzylpyrimidin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. The benzyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and biological targets.
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4,6-diamino-1-benzylpyrimidin-2-one |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(13)15(11(16)14-9)7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,12,14,16) |
Clave InChI |
UIQKZFTWRWXAKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CC(=NC2=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)



![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)

